N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE
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Overview
Description
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a phenyl group, a pyrazole ring, and a bromobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with a suitable carbonyl compound to form the benzylpiperazine-1-carbonyl intermediate. This intermediate is then reacted with a phenylpyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like RuO4 for oxidation and reducing agents for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylpiperazine moiety can yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylpiperazine derivatives and pyrazole-based compounds. Examples include:
- 1-Benzylpiperazine
- 4-Benzylpiperazine-1-carboxamidinehemisulphate
Uniqueness
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN5O2/c29-23-13-11-22(12-14-23)27(35)31-26-25(19-30-34(26)24-9-5-2-6-10-24)28(36)33-17-15-32(16-18-33)20-21-7-3-1-4-8-21/h1-14,19H,15-18,20H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGSQTIPUGBNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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